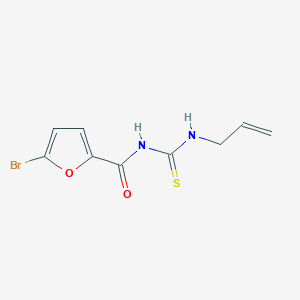

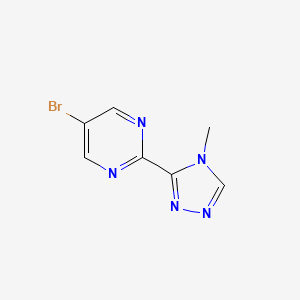

N-(烯丙基氨基甲硫代)-5-溴呋喃-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide and its derivatives involves several steps, including the reaction of furan-2-carbonyl chloride with amine compounds in the presence of triethylamine to achieve high yields. This process is further advanced by employing palladium-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, to introduce various functional groups, enhancing the molecule's utility in further chemical transformations and biological evaluations (Siddiqa et al., 2022).

Molecular Structure Analysis

The molecular structure of N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide derivatives has been determined through single-crystal X-ray diffraction techniques. These studies reveal that these compounds often crystallize in specific systems, with detailed analysis of unit cell parameters, space group, and molecular conformations, providing insight into their structural characteristics and the nature of their interactions with metal ions when forming complexes (Özer et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide are influenced by its ability to undergo various reactions, including bromoaminocyclization, which can produce optically active derivatives. These reactions are often catalyzed by chiral complexes, leading to products with high enantioselectivity, demonstrating the compound's utility in synthesizing complex molecules with specific chiral configurations (Huang et al., 2013).

科学研究应用

化学合成和药物化学

N-(烯丙基硫代氨基)-5-溴呋喃-2-羧酰胺及其衍生物在化学合成和药物化学中得到广泛探讨。例如,甲酰胺基C(sp2)–H和X–H键之间的交叉脱氢偶联反应取得了显著进展。这些方法在制备羧酰胺、碳酸酯和脲衍生物方面起着关键作用,这些化合物在药物化学和天然产物合成中很常见(He, Wu, & Vessally, 2020)。此外,已合成并表征了呋喃-2-羧酰胺和5-溴呋喃-2-羧酰胺衍生物,用于其抗微生物特性(Sweidan et al., 2021)。

有机合成和催化

在有机合成中,类似N-(烯丙基硫代氨基)-5-溴呋喃-2-羧酰胺的化合物被用作中间体或试剂。例如,烯丙酯已应用于神经酸糖苷的立体选择性构建中作为保护基(Kunz, Waldmann, & Klinkhammer, 1988)。此外,包括一次酰胺在内的主要酰胺,如一次羧酰胺的N-溴和N-锂盐,在烯烃的催化不对称氨羟化反应中作为氮源表现出高效性(Demko, Bartsch, & Sharpless, 2000)。

抗微生物应用

研究了N-(烯丙基硫代氨基)-5-溴呋喃-2-羧酰胺的某些衍生物的抗微生物特性。基于金属的羧酰胺衍生物化合物,包括这种化合物的变体,已被研究其抗菌和抗真菌活性,显示出作为治疗剂的潜力(Hanif, Chohan, Winum, & Akhtar, 2014)。

先进材料合成

在先进材料领域,N-(烯丙基硫代氨基)-5-溴呋喃-2-羧酰胺衍生物被用于合成功能化合物。例如,使用酯作为溴呋喃C2位置的阻断基的钯催化直接杂环化反应已被用于合成双杂环芳烃(Fu, Zhao, Bruneau, & Doucet, 2012)。

属性

IUPAC Name |

5-bromo-N-(prop-2-enylcarbamothioyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2S/c1-2-5-11-9(15)12-8(13)6-3-4-7(10)14-6/h2-4H,1,5H2,(H2,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRGJECSKACHQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC(=O)C1=CC=C(O1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2490614.png)

![(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2490618.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2490622.png)

![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2490625.png)

![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2490635.png)

![Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2490636.png)